Bacteriochlorophyll
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Overview
Description
Bacteriochlorophylls are photosynthetic pigments found in various phototrophic bacteria. These pigments were discovered by C. B. van Niel in 1932 . They are structurally related to chlorophylls, which are the primary pigments in plants, algae, and cyanobacteria. Bacteriochlorophylls enable bacteria to conduct photosynthesis, albeit through an anoxygenic process that does not produce oxygen as a byproduct. These pigments absorb wavelengths of light that are not absorbed by plants or cyanobacteria, allowing bacteria to thrive in different ecological niches .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bacteriochlorophylls can be synthesized from divinyl chlorophyllide a or chlorophyllide a. The preparation involves the conversion of chlorophyll into bacteriochlorophyllide in methanol by chlorophyllase . The synthetic route includes the formation of tetrapyrroles, a dicarboxylic acid, a methyl ester, a methyl ketone, and the incorporation of a magnesium ion .
Industrial Production Methods: Large-scale preparations of bacteriochlorophylls involve techniques such as dioxane precipitation and column chromatography . These methods allow for the efficient extraction and purification of bacteriochlorophylls from bacterial cultures.
Chemical Reactions Analysis
Types of Reactions: Bacteriochlorophylls undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the pigment’s structure and function.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions include modified bacteriochlorophyll derivatives with altered absorption properties and enhanced stability .
Scientific Research Applications
Bacteriochlorophylls have a wide range of scientific research applications:
Chemistry: Used as photosensitizers in photodynamic therapy for cancer treatment.
Biology: Play a crucial role in studying photosynthetic processes in bacteria.
Medicine: Employed in the development of diagnostic tools and therapeutic agents.
Industry: Utilized in dye-sensitized solar cells and light energy harvesting simulations.
Mechanism of Action
Bacteriochlorophylls capture light energy and convert it into chemical energy through a series of electron transfer reactions. The pigments absorb light and transfer the energy to a reaction center, where it drives the synthesis of adenosine triphosphate (ATP) and other energy-rich compounds. The molecular targets include various proteins and enzymes involved in the photosynthetic electron transport chain .
Comparison with Similar Compounds
Chlorophyll a: Found in plants, algae, and cyanobacteria. It is the primary pigment for oxygenic photosynthesis.
Chlorophyll b: An accessory pigment that complements chlorophyll a by absorbing light in different wavelengths.
Bacteriochlorophyll b, c, d, e, f, g: Variants of this compound found in different bacterial species.
Uniqueness: Bacteriochlorophylls are unique in their ability to absorb light in the near-infrared region, which is not utilized by chlorophylls in plants. This allows phototrophic bacteria to inhabit environments with low light intensity and different light spectra .
Properties
CAS No. |
17499-98-8 |
---|---|
Molecular Formula |
C55H74MgN4O6 |
Molecular Weight |
911.5 g/mol |
IUPAC Name |
magnesium;methyl 16-acetyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaene-3-carboxylate |
InChI |
InChI=1S/C55H75N4O6.Mg/c1-13-39-34(7)41-29-46-48(38(11)60)36(9)43(57-46)27-42-35(8)40(52(58-42)50-51(55(63)64-12)54(62)49-37(10)44(59-53(49)50)28-45(39)56-41)23-24-47(61)65-26-25-33(6)22-16-21-32(5)20-15-19-31(4)18-14-17-30(2)3;/h25,27-32,34-35,39-40,51H,13-24,26H2,1-12H3,(H-,56,57,58,59,60,62);/q-1;+2/p-1/b33-25+; |
InChI Key |
DSJXIQQMORJERS-JBRJOJLESA-M |
Isomeric SMILES |
CCC1C(C2=CC3=C(C(=C([N-]3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)[N-]6)C)C(=O)C5C(=O)OC)CCC(=O)OC/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C.[Mg+2] |
SMILES |
CCC1C(C2=CC3=C(C(=C([N-]3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)[N-]6)C)C(=O)C5C(=O)OC)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C.[Mg+2] |
Canonical SMILES |
CCC1C(C2=CC3=C(C(=C([N-]3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)[N-]6)C)C(=O)C5C(=O)OC)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C.[Mg+2] |
17499-98-8 | |
physical_description |
Dark blue solid; [Sigma-Aldrich MSDS] |
Related CAS |
18025-10-0 |
Synonyms |
Bacteriochlorophyll Bacteriochlorophylls |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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